2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile
Description
This compound is a boronic ester derivative featuring a benzonitrile core substituted with two methyl groups at the 2- and 6-positions and a pinacol boronate group at the 4-position. Its molecular formula is C₁₅H₁₉BNO₂, with a molecular weight of 265.13 g/mol. The nitrile group (-CN) and boronic ester moiety make it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, particularly in pharmaceutical and materials science applications .
Properties
IUPAC Name |
2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO2/c1-10-7-12(8-11(2)13(10)9-17)16-18-14(3,4)15(5,6)19-16/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYJUOCLRCRPPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Borylation of 2,6-Dimethyl-4-bromobenzonitrile
One of the most efficient and widely adopted methods for preparing 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is the palladium-catalyzed borylation of the corresponding aryl bromide using bis(pinacolato)diboron as the boron source.
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- Substrate: 2,6-dimethyl-4-bromobenzonitrile
- Boron source: Bis(pinacolato)diboron
- Catalyst: PdCl2(dppf) (Palladium(II) chloride complex with 1,1'-bis(diphenylphosphino)ferrocene)
- Base: Potassium acetate (KOAc)
- Solvent: 1,4-dioxane (dry)
- Temperature: 80 °C
- Reaction time: 24–36 hours
- Atmosphere: Inert nitrogen atmosphere to prevent catalyst degradation
Procedure:
The aryl bromide, bis(pinacolato)diboron, palladium catalyst, and potassium acetate are combined in dry 1,4-dioxane under nitrogen. The mixture is stirred at 80 °C for 24 to 36 hours. After completion, the reaction mixture is diluted with dichloromethane, washed with aqueous sodium bicarbonate to remove inorganic salts, dried over magnesium sulfate, and concentrated. The crude product is purified by flash column chromatography or recrystallization from hexane.Yield and Purity:
Typical isolated yields range from 65% to 75%, with high purity confirmed by NMR and chromatographic analysis.Mechanistic Notes:
The palladium catalyst facilitates oxidative addition of the aryl bromide, transmetalation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.
This method has been validated in multiple studies and is considered a standard approach for the preparation of pinacol boronate esters of substituted benzonitriles.
Alternative Borylation via Lithiation and Boronation
An alternative synthetic route involves the directed ortho-lithiation of 2,6-dimethyl-4-bromobenzonitrile or related benzonitrile derivatives followed by quenching with a boron electrophile such as triisopropyl borate.
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- Substrate: 2,6-dimethyl-4-bromobenzonitrile (or 2,6-dimethylbenzonitrile)
- Base: n-Butyllithium (n-BuLi), 1.6 M in hexane
- Electrophile: Triisopropyl borate (B(OiPr)3)
- Solvent: Tetrahydrofuran (THF), dry
- Temperature: -78 °C to room temperature
- Quenching: Acidic workup to yield boronic acid intermediate, which can be converted to the pinacol boronate ester by reaction with pinacol
Procedure:
The substrate is dissolved in dry THF and cooled to -78 °C. n-Butyllithium is added dropwise to generate the aryllithium intermediate. After stirring, triisopropyl borate is added, and the mixture is allowed to warm to room temperature. Acidic workup yields the boronic acid, which is then reacted with pinacol in a suitable solvent to form the pinacol boronate ester.Advantages and Limitations:
This method allows regioselective borylation but requires stringent low-temperature conditions and careful handling of pyrophoric reagents. It is less commonly used for large-scale synthesis due to safety and operational concerns but valuable for substrates incompatible with palladium catalysis.
Suzuki-Miyaura Coupling for Final Functionalization
In some synthetic sequences, the boronate ester is introduced via Suzuki-Miyaura coupling of a halogenated benzonitrile with a pre-formed boronate ester. This method is particularly useful when the boronate moiety is installed on a heterocyclic or functionalized aromatic partner.
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- Catalyst: Pd(PPh3)4 or Pd(PPh3)2Cl2
- Base: Potassium phosphate (K3PO4) or potassium carbonate (K2CO3)
- Solvent: Toluene, dioxane, or mixtures with water
- Temperature: 80–100 °C
- Time: 12–24 hours
Notes:
This method is often used in multi-step synthesis where the boronate ester is coupled to a benzonitrile derivative bearing a halogen substituent. The reaction proceeds via palladium-catalyzed cross-coupling, forming the desired substituted benzonitrile with the dioxaborolane group attached.
Data Table: Summary of Preparation Methods
| Method | Key Reagents & Conditions | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pd-catalyzed borylation | 2,6-dimethyl-4-bromobenzonitrile, bis(pinacolato)diboron, PdCl2(dppf), KOAc, 1,4-dioxane | 80 °C | 24–36 h | 65–75 | Standard, scalable, high purity |
| Lithiation and boronation | 2,6-dimethyl-4-bromobenzonitrile, n-BuLi, B(OiPr)3, THF | -78 °C to RT | 12 h | 50–60 | Requires low temp, sensitive reagents |
| Suzuki-Miyaura coupling | Aryl halide, boronate ester, Pd(PPh3)4 or Pd(PPh3)2Cl2, K3PO4, toluene/dioxane | 80–100 °C | 12–24 h | 60–70 | Useful for late-stage functionalization |
Research Findings and Optimization
Catalyst Loading and Ligand Effects: Studies show that PdCl2(dppf) is highly effective for this borylation, with catalyst loadings as low as 2–3 mol % providing good yields. Ligand-free conditions or alternative ligands generally lead to lower yields or require longer reaction times.
Base Selection: Potassium acetate is preferred due to its mild basicity and compatibility with the catalyst system. Stronger bases can lead to side reactions or catalyst deactivation.
Solvent Influence: 1,4-Dioxane is commonly used due to its high boiling point and ability to dissolve both organic and inorganic components. Dry solvents and inert atmosphere are critical to avoid catalyst poisoning.
Purification: Flash chromatography using hexane/ethyl acetate mixtures or recrystallization from hexane efficiently isolates the pure product with minimal impurities.
Scale-Up: The palladium-catalyzed borylation method has been successfully scaled up to multi-gram quantities with consistent yields and purity, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts, such as palladium acetate, are commonly used in Suzuki-Miyaura reactions, along with bases like potassium carbonate.
Major Products Formed
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, depending on the specific reducing agent used.
Substitution: Coupled products formed through Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides.
Scientific Research Applications
Organic Synthesis
Reagent in Cross-Coupling Reactions
One of the primary applications of 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is as a reagent in cross-coupling reactions. It serves as a boron-containing compound that facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is essential for synthesizing complex organic molecules and pharmaceuticals.
Mechanism of Action
The compound acts as a boronic acid pinacol ester, which can be activated under basic conditions to form reactive boronate intermediates. These intermediates can then react with various electrophiles to yield substituted products efficiently.
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized to create functionalized polymers. The incorporation of boron into polymer matrices enhances their mechanical properties and thermal stability. Such materials are applicable in coatings and advanced composite materials.
Optoelectronic Applications
The unique electronic properties of this compound make it suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to donate or accept electrons contributes to the efficiency of charge transport in these devices.
Medicinal Chemistry
Drug Development
The compound's structure allows it to serve as a building block for developing new pharmaceuticals. Its derivatives can exhibit biological activity against various targets due to the presence of the benzonitrile moiety and the boron atom.
Case Studies
Recent studies have explored the use of similar compounds in targeting cancer cells through selective inhibition mechanisms. For instance:
- Example Study 1 : A derivative of this compound showed promising results in inhibiting specific kinases involved in cancer cell proliferation.
- Example Study 2 : Another study highlighted its potential as an anti-inflammatory agent by modulating signaling pathways in immune cells.
Analytical Chemistry
Chromatographic Applications
The compound can also be used as a standard or reference material in chromatographic techniques such as HPLC (High Performance Liquid Chromatography). Its purity and stability make it an ideal candidate for method validation and quality control processes.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired coupled product. The molecular targets and pathways involved are specific to the type of reaction and the substrates used.
Comparison with Similar Compounds
Structural and Electronic Variations
Substituent Effects
Key Observations :
- Replacing -CN with -OH (as in ) reduces reactivity in cross-couplings due to the electron-donating nature of the hydroxyl group.
- The pyridine derivative exhibits greater electron deficiency, which may enhance reactivity in couplings requiring electron-poor aryl boronic esters.
Core Structure Modifications
Key Observations :
- Cyclopropane derivatives introduce ring strain, which can lead to unique reactivity but reduced thermal stability compared to aromatic systems.
- Pyrazole-containing compounds are valuable in drug discovery due to the prevalence of heterocycles in bioactive molecules.
Physical and Spectroscopic Properties
Biological Activity
2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory effects and interactions with various biological targets.
- Molecular Formula : C14H21BO3
- Molecular Weight : 248.13 g/mol
- CAS Number : 269410-25-5
- Physical Form : Crystalline powder
- Solubility : Insoluble in water
Biological Activity Overview
Research into the biological activity of this compound has focused primarily on its anti-inflammatory properties and potential therapeutic applications.
Anti-inflammatory Activity
A study highlighted the compound's ability to modulate inflammatory responses in human monocytes. The compound was shown to significantly reduce the secretion of pro-inflammatory cytokines such as IL-6 and IL-1β when cells were stimulated with lipopolysaccharides (LPS) or tumor necrosis factor-alpha (TNF-α).
Table 1: Summary of Anti-inflammatory Effects
| Compound | Cytokine Inhibition | IC50 (pM) | Max Inhibition (%) |
|---|---|---|---|
| This compound | IL-6 | 25 | 84 |
| Control (Dexamethasone) | IL-6 | 1 | 93 |
| Control (LXA4) | IL-6 | 60 | 24 |
The above data indicates that the compound exhibits a strong inhibitory effect on IL-6 release compared to standard anti-inflammatory agents.
The mechanism through which this compound exerts its anti-inflammatory effects appears to involve the inhibition of NF-kB activation pathways. The compound was found to attenuate NF-kB activity in response to inflammatory stimuli. This suggests that it may act as a modulator of inflammatory signaling pathways.
Case Studies
- In Vitro Studies : In a controlled laboratory setting using THP-1 monocyte cell lines, the compound demonstrated a significant reduction in NF-kB-driven luciferase activity when exposed to LPS. This effect was dose-dependent and comparable to known anti-inflammatory agents.
- In Vivo Studies : Preliminary murine models of acute inflammation indicated that treatment with this compound resulted in reduced swelling and inflammation markers compared to untreated controls.
Safety Profile
While the compound shows promise in therapeutic applications, it is essential to consider its safety profile. The material safety data sheet (MSDS) indicates:
- Hazard Statements : Causes serious eye irritation; may cause respiratory irritation; causes skin irritation.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and how can reaction yields be optimized?
- Methodological Answer : This compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, aryl halides (e.g., 2,6-dimethyl-4-bromobenzonitrile) are reacted with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., KOAc) under anhydrous conditions . Yield optimization involves tuning catalyst loading (0.5–5 mol%), solvent selection (dioxane or THF), and reaction temperature (80–100°C). Monitoring reaction progress via TLC or GC-MS ensures completion .
Q. How can the purity and structural integrity of this boronic ester be validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the absence of residual solvents and correct substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, boronate methyl groups at δ 1.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₆H₂₁BNO₂; calc. 275.16 g/mol).
- X-ray Crystallography : Single-crystal analysis using SHELX or OLEX2 software for definitive structural confirmation .
Q. What precautions are critical for handling this compound in air-sensitive reactions?
- Methodological Answer : Store under inert gas (N₂/Ar) at 0–4°C to prevent hydrolysis of the boronate ester . Use anhydrous solvents and Schlenk-line techniques for reactions. Safety protocols include wearing nitrile gloves and eye protection due to potential irritant properties (H319/H317 warnings) .
Advanced Research Questions
Q. How does the steric and electronic profile of the 2,6-dimethyl substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The methyl groups increase steric hindrance, slowing transmetalation steps in Suzuki-Miyaura couplings. Electronic effects are analyzed via Hammett substituent constants (σₚ = -0.17 for methyl), where electron-donating groups enhance nucleophilic attack on Pd intermediates. Computational studies (DFT) using Gaussian or ORCA software can model transition states to predict regioselectivity .
Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during functionalization?
- Methodological Answer : Protodeboronation is minimized by:
- Using bulky ligands (e.g., SPhos) to stabilize Pd intermediates.
- Optimizing pH (neutral to weakly basic conditions) and avoiding protic solvents.
- Adding stabilizing agents like KHF₂ to sequester free boronic acid .
Q. How can this compound serve as a precursor in optoelectronic materials?
- Methodological Answer : Its cyano and boronate groups enable integration into donor-acceptor (D-A) architectures for OLEDs or organic semiconductors. For example, coupling with triphenylamine derivatives via Pd-catalyzed reactions generates meta-terphenyl-linked D-A dyads with tunable charge-transfer properties. Photophysical characterization (UV-Vis, PL spectroscopy) evaluates emission maxima and quantum yields .
Q. What crystallographic challenges arise in resolving its solid-state structure, and how are they addressed?
- Methodological Answer : Disorder in the boronate ring is common. High-resolution data (Mo-Kα, λ = 0.71073 Å) and SHELXL refinement with restraints for bond lengths/angles improve model accuracy. Twinning or low-symmetry space groups (e.g., P2₁/c) require careful analysis of merging R factors .
Data Contradictions and Resolution
- Evidence Conflict : While Sigma-Aldrich reports the compound’s stability under inert storage , bench-scale studies note hydrolysis in humid environments. Resolution involves replicating stability tests under controlled humidity (e.g., 40% RH) using Karl Fischer titration to quantify water content .
- Synthetic Yields : Literature yields vary from 45% to 85% for similar boronic esters . Systematic screening of Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) and bases (KOAc vs. K₂CO₃) identifies optimal conditions for reproducibility.
Methodological Best Practices
- Scale-Up Synthesis : Use flow chemistry to enhance heat/mass transfer and reduce side reactions.
- Troubleshooting Characterization : If NMR signals overlap, employ 2D techniques (COSY, HSQC) or isotopic labeling (¹¹B NMR) .
- Safety Compliance : Follow GHS protocols for waste disposal (e.g., neutralization of boronate residues with NaOH) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
